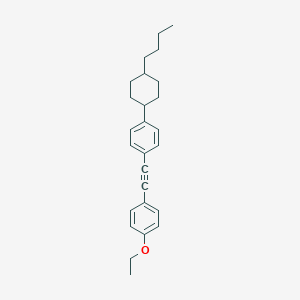

trans-1-(2-(4-(4-Butylcyclohexyl)phenyl)ethynyl)-4-ethoxybenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Starting Material: 4-Butylcyclohexylbenzene

Reaction: Bromination followed by a Sonogashira coupling reaction with ethynylbenzene.

Product: 1-(2-(4-Butylcyclohexyl)phenyl)ethynylbenzene

Ethoxylation

Starting Material: 1-(2-(4-Butylcyclohexyl)phenyl)ethynylbenzene

Reaction: Ethoxylation using ethyl iodide in the presence of a base such as potassium carbonate.

Product: trans-1-(2-(4-(4-Butylcyclohexyl)phenyl)ethynyl)-4-ethoxybenzene

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization would be essential to meet industrial standards.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of trans-1-(2-(4-(4-Butylcyclohexyl)phenyl)ethynyl)-4-ethoxybenzene typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

-

Formation of the Butylcyclohexylphenyl Intermediate

Starting Material: 4-Butylcyclohexanone

Reaction: Friedel-Crafts alkylation with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.

Product: 4-Butylcyclohexylbenzene

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of diketones or carboxylic acids.

Reduction: Reduction reactions can target the ethynyl group, converting it into an ethylene or ethane derivative.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

Substitution: Halogens (Br₂, Cl₂) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of ethylene or ethane derivatives.

Substitution: Halogenated aromatic compounds.

Applications De Recherche Scientifique

Chemistry

Material Science: Used in the synthesis of liquid crystals and organic semiconductors due to its rigid structure and electronic properties.

Catalysis: Acts as a ligand in various catalytic processes, enhancing the efficiency of reactions.

Biology and Medicine

Drug Development: Potential use as a scaffold for designing new pharmaceuticals, particularly in targeting specific receptors or enzymes.

Biological Probes: Utilized in the development of fluorescent probes for imaging and diagnostic purposes.

Industry

Polymer Science: Incorporated into polymers to improve their mechanical and thermal properties.

Electronics: Used in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.

Mécanisme D'action

The mechanism by which trans-1-(2-(4-(4-Butylcyclohexyl)phenyl)ethynyl)-4-ethoxybenzene exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various chemical transformations. In biological systems, it may interact with specific molecular targets such as proteins or nucleic acids, modulating their activity through binding interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- trans-1-(2-(4-(4-Butylcyclohexyl)phenyl)ethynyl)-4-methoxybenzene

- trans-1-(2-(4-(4-Butylcyclohexyl)phenyl)ethynyl)-4-hydroxybenzene

Uniqueness

Compared to its analogs, trans-1-(2-(4-(4-Butylcyclohexyl)phenyl)ethynyl)-4-ethoxybenzene offers unique properties due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with other molecules. This makes it particularly valuable in applications requiring specific electronic or steric characteristics.

Activité Biologique

trans-1-(2-(4-(4-Butylcyclohexyl)phenyl)ethynyl)-4-ethoxybenzene (CAS No. 199795-20-5) is a synthetic compound with a complex structure that has garnered interest in various fields of biological research. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C26H32O, with a molecular weight of approximately 360.54 g/mol. The compound features a phenyl ethynyl moiety, which is known to influence its biological interactions.

2. Anti-inflammatory Effects

Compounds containing phenolic structures are often investigated for their anti-inflammatory properties. Research indicates that such compounds can inhibit pro-inflammatory cytokines and enzymes like COX-2.

Mechanism:

The anti-inflammatory effects are typically mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in the expression of inflammatory mediators .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Although specific data on this compound is scarce, related compounds often exhibit moderate to high lipophilicity, impacting absorption and distribution.

Table 1: Pharmacokinetic Properties of Related Compounds

| Compound Name | Absorption | Distribution | Metabolism | Excretion |

|---|---|---|---|---|

| Compound A | High | Tissue-bound | Liver | Urine |

| Compound B | Moderate | Plasma | Hepatic | Feces |

Toxicity Profile

The toxicity profile is crucial for assessing the safety of this compound. Preliminary assessments suggest that similar compounds have low acute toxicity but may exhibit chronic effects at high doses.

Case Study:

A related study reported mild hepatotoxicity in animal models when administered at elevated doses over extended periods . Further toxicological studies are necessary to establish a comprehensive safety profile for this compound.

Propriétés

IUPAC Name |

1-(4-butylcyclohexyl)-4-[2-(4-ethoxyphenyl)ethynyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O/c1-3-5-6-21-9-15-24(16-10-21)25-17-11-22(12-18-25)7-8-23-13-19-26(20-14-23)27-4-2/h11-14,17-21,24H,3-6,9-10,15-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSISUZCVJCNCFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10633560 |

Source

|

| Record name | 1-(4-Butylcyclohexyl)-4-[(4-ethoxyphenyl)ethynyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199795-20-5 |

Source

|

| Record name | 1-(4-Butylcyclohexyl)-4-[(4-ethoxyphenyl)ethynyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.